molecular formula C11H15NO3 B2970258 N-(2-methoxyphenyl)-2-methylalanine CAS No. 725234-45-7

N-(2-methoxyphenyl)-2-methylalanine

Cat. No.: B2970258
CAS No.: 725234-45-7
M. Wt: 209.245
InChI Key: UZHWAXFPZBAHMZ-UHFFFAOYSA-N
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Description

Contextualization within N-Arylated Alpha-Amino Acid Chemistry and Aromatic Amines

N-arylated α-amino acids are a critical class of compounds in medicinal chemistry and organic synthesis. acs.org The introduction of an aryl group to the nitrogen atom of an amino acid can significantly influence its biological activity and physicochemical properties. nih.govresearchgate.net This modification is found in the core structures of several medicinally important agents. acs.org The synthesis of chiral N-arylated α-amino acids, however, presents a challenge due to the potential for racemization at the α-stereocenter under harsh reaction conditions. acs.org

Aromatic amines, or arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. researchgate.net They are fundamental building blocks in the synthesis of a wide array of products, including dyes, polymers, and pharmaceuticals. nih.gov The electronic properties of the aromatic ring can modulate the basicity and nucleophilicity of the amino group, influencing its reactivity in chemical transformations. The synthesis of aromatic amines is often achieved through the reduction of nitroarenes. researchgate.net

N-(2-methoxyphenyl)-2-methylalanine is a quintessential example of an N-arylated amino acid, where the aromatic amine, 2-methoxyaniline (o-anisidine), is linked to an α,α-disubstituted amino acid core. Research into the synthesis of such compounds often involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or other methods like nucleophilic aromatic substitution. acs.org

Significance of the 2-Methoxyphenyl Moiety in Organic Synthesis and Molecular Design

The 2-methoxyphenyl group, also known as the o-anisyl group, is a common substituent in organic chemistry that can impart specific properties to a molecule. The methoxy (B1213986) group is an electron-donating group, which can influence the electronic environment of the aromatic ring and any attached functional groups. Its position at the ortho position can introduce steric hindrance, which can be strategically utilized in asymmetric synthesis to control the stereochemical outcome of a reaction.

For instance, the o-anisyl group has been instrumental in the development of chiral phosphine (B1218219) ligands for asymmetric hydrogenation. amanote.com In this context, it is thought to provide steric hindrance and a potential hydrogen bonding site, which contributes to the high enantioselectivities observed. amanote.com In the broader context of molecular design, the 2-methoxyphenyl group can be used to modulate solubility, crystallinity, and photophysical properties of organic molecules. Its incorporation into a molecule like this compound can therefore be expected to influence its conformation and reactivity.

Overview of N-Substituted Alpha-Amino Acid Derivative Research Landscape

The field of N-substituted alpha-amino acid derivatives is a vibrant area of research, driven by the quest for novel molecules with tailored properties. nih.govresearchgate.net N-substitution allows for the diversification of the amino acid scaffold, leading to compounds with a wide range of biological activities. These derivatives are integral to the development of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. nih.gov

Research in this area encompasses the development of new synthetic methodologies, the exploration of their conformational preferences, and their application in various fields. For example, N-acyl-α,α-dialkyl glycines have been synthesized and their selective cleavage studied to yield valuable building blocks. researchgate.net The synthesis of N-alkyl-Cα,α-dimethylglycine derivatives has also been a subject of investigation. Furthermore, the development of biocatalytic methods for the asymmetric synthesis of N-aryl-functionalized amino acids is an active area of research, offering a green and efficient alternative to traditional chemical methods. acs.org The study of compounds like this compound contributes to this growing body of knowledge, providing insights into the structure-property relationships of this important class of molecules.

Chemical Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyanilino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-6-4-5-7-9(8)15-3/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHWAXFPZBAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Methoxyphenyl 2 Methylalanine and Its Structural Congeners

Direct N-Arylation Approaches to Alpha-Methylalanine Scaffolds

Direct N-arylation methods involve the formation of a carbon-nitrogen bond between the nitrogen atom of the amino acid and an aryl group. Transition-metal catalysis is a cornerstone of this approach.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination stands as a prominent method for the N-arylation of amines, although its application to amino acid esters has been explored more cautiously due to challenges like racemization. d-nb.info Early methods often suffered from limited scope or partial loss of stereochemical integrity. d-nb.info However, the development of advanced catalytic systems, including specialized ligands, has partly overcome these issues. d-nb.info For instance, a general method for the N-arylation of amino acid esters with aryl triflates has been developed using a t-BuBrettPhos Pd G3 or G4 precatalyst, which minimizes racemization under mild conditions. researchgate.net

The direct α-arylation of protected amino acids is another powerful strategy. organic-chemistry.org This method provides a concise route to α-aryl amino acids. organic-chemistry.org For example, using a palladium catalyst with ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)3) and a suitable base such as potassium phosphate (B84403) (K3PO4), protected amino acids can be effectively coupled with aryl halides. organic-chemistry.org The choice of base and ligand is critical in controlling the reaction's scope and efficiency. organic-chemistry.org

Furthermore, palladium catalysis can be employed for the functionalization of C(sp³)–H bonds. For instance, an 8-aminoquinoline (B160924) (AQ) directing group can facilitate the palladium-catalyzed β-functionalization of N-methylated amino acids with aryl iodides. researchgate.net This highlights the versatility of palladium catalysts in creating diverse amino acid derivatives. researchgate.netrsc.orgnih.govrsc.org

Table 1: Examples of Palladium-Catalyzed N-Arylation of Amino Acid Derivatives

Catalyst/LigandArylating AgentBaseSubstrateKey Features
t-BuBrettPhos Pd G3/G4Aryl triflatesNot specifiedα- and β-amino acid estersMild conditions, minimal racemization. researchgate.net
Pd(dba)2 / P(t-Bu)3Aryl halidesK3PO4Protected amino acidsDirect α-arylation, good yields. organic-chemistry.org
Pd catalyst / 8-aminoquinoline (AQ)Aryl iodidesNot specifiedN-methylated amino acidsSite-selective β-functionalization. researchgate.net

Copper-Mediated Amination Strategies

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and widely used method for forming C-N bonds. nih.govrsc.org While traditional Ullmann conditions often require high temperatures and high copper loadings, recent advancements have led to milder and more efficient protocols. nih.govrsc.org The use of ligands, such as β-diketones, has enabled the N-arylation of zwitterionic amino acids, their esters, and even peptides at room temperature with copper(I) iodide (CuI) as the catalyst. rsc.org This method is effective with both aryl iodides and, at slightly higher temperatures, the more economical aryl bromides. rsc.org

Copper-promoted coupling of arylboronic acids with phenols at room temperature has also been shown to be effective for the racemization-free arylation of phenolic amino acids. acs.org This approach tolerates a wide array of substituents on both coupling partners. acs.org Furthermore, copper catalysis has been applied to the three-component carboamination of certain alkenes to synthesize α-aryl α-amino acid derivatives. nih.gov Mechanistic studies suggest that these reactions can proceed through a copper-mediated amination of a radical intermediate. nih.gov

Table 2: Examples of Copper-Mediated N-Arylation of Amino Acid Derivatives

Copper SourceLigandArylating AgentSubstrateKey Features
CuIβ-DiketoneAryl iodides/bromidesZwitterionic amino acids, esters, peptidesRoom temperature reaction with aryl iodides. rsc.org
Copper(II)Not specifiedArylboronic acidsPhenolic amino acidsRacemization-free arylation. acs.org
Not specifiedNot specifiedNot specifiedAtropates, anilines, and α-bromoestersThree-component carboamination. nih.gov

Acid-Catalyzed N-Alkylation/Arylation of Amino Acids

Acid-catalyzed reactions provide a transition-metal-free alternative for the synthesis of N-arylated amino acids. For example, a three-component coupling of N-substituted aziridines, arynes, and water can be promoted by trifluoroacetic acid (TFA) to produce N-aryl β-amino alcohol derivatives in moderate to good yields. nih.gov This methodology can also be extended to the use of azetidines to form N-aryl γ-amino alcohol derivatives. nih.gov While not a direct arylation of an amino acid, this method constructs a related and important structural motif.

Indirect Synthetic Routes to N-(2-methoxyphenyl)-2-methylalanine

Indirect routes involve the construction of the target molecule from precursors that already contain either the amino acid backbone or the aryl group.

Functionalization of Precursor Amino Acid Derivatives with 2-Methoxyaniline-derived Reagents

A common indirect strategy involves the reaction of a suitable amino acid precursor with a derivative of 2-methoxyaniline. For instance, N-substituted amino acid derivatives can be synthesized and subsequently functionalized. nih.gov A specific example leading to a related structure involves the Suzuki reaction, where 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is coupled with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to yield 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. researchgate.netmdpi.com This demonstrates the feasibility of introducing the 2-methoxyphenyl group onto a complex heterocyclic system that could be derived from an amino acid.

Multicomponent Reaction Strategies for N-Arylated Amino Acid Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.net MCRs offer a powerful and atom-economical approach to complex molecules like N-arylated amino acid derivatives. researchgate.net

One novel MCR strategy for the N-arylation of amino acid esters utilizes α-bromoacetaldehyde acetal (B89532) and acetoacetate (B1235776) in an iodine-mediated, metal-free benzannulation process. acs.orgnih.gov This approach is significant as it constructs the N-aryl group from non-aromatic building blocks. acs.orgnih.gov Another example is the reaction of aryl and heteroaryl boronic acids with the adducts formed from amines and glyoxylic acid to yield α-aryl and α-heteroaryl glycine (B1666218) derivatives. researchgate.net The Strecker reaction, a classic MCR, provides α-amino nitriles, which are valuable precursors for α-amino acids. researchgate.net

Derivatization from N-Methyl-o-Anisidine (2-Methoxy-N-methylaniline) as a Building Block

N-methyl-o-anisidine serves as a logical and accessible building block for the synthesis of this compound. The core of this strategy involves the formation of a carbon-nitrogen bond between the secondary amine of N-methyl-o-anisidine and a moiety containing the 2-methylalanine backbone. Modern cross-coupling reactions are particularly well-suited for this transformation.

One of the most powerful methods for forming aryl-amine bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.org In a plausible route to this compound, N-methyl-o-anisidine could be coupled with an ester of 2-bromo-2-methylpropanoic acid (an α-bromoisobutyrate), such as ethyl 2-bromo-2-methylpropanoate (B8525525). The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is critical and has evolved over several "generations" to accommodate a wide range of substrates and improve reaction efficiency under milder conditions. wikipedia.org Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling secondary amines. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to facilitate the catalytic cycle. rsc.orgpurdue.edu

The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amino acid ester and regenerate the Pd(0) catalyst. wikipedia.org

An alternative, more classical approach is the Ullmann condensation , which uses a copper catalyst to facilitate the N-arylation. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern protocols have been developed using soluble copper salts (e.g., CuI) with ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine, which allow the reaction to proceed under significantly milder conditions. wikipedia.org In this context, N-methyl-o-anisidine would be reacted with an activated aryl halide, although the coupling with an alkyl halide like ethyl 2-bromo-2-methylpropanoate is also feasible.

A third approach involves the reductive amination of a suitable keto-acid or keto-ester with N-methyl-o-anisidine. For instance, the reaction of N-methyl-o-anisidine with pyruvate (B1213749) or a pyruvate ester in the presence of a reducing agent (e.g., sodium cyanoborohydride) could, in principle, form the desired product, though this route is often less direct for α,α-disubstituted amino acids.

Table 1: Comparison of Potential N-Arylation Methods for Synthesis

Method Catalyst System Typical Conditions Advantages Disadvantages
Buchwald-Hartwig Amination Palladium (e.g., Pd(OAc)₂) + Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu), Toluene, 80-110 °C High yields, broad substrate scope, milder conditions than classical methods. wikipedia.orgorganic-chemistry.org Catalyst and ligand cost, sensitivity to air and moisture.
Ullmann Condensation Copper (e.g., CuI) + Ligand (e.g., Phenanthroline) Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, NMP), >150 °C (classical) or ~100 °C (modern) Lower cost catalyst. wikipedia.org Often requires harsher conditions, may have lower yields for hindered substrates. wikipedia.org

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopurity is crucial for the application of chiral molecules in pharmaceuticals and biological studies. The synthesis of a single enantiomer of this compound requires stereoselective methods, which can be broadly categorized into chiral auxiliary-based pathways, asymmetric catalysis, and resolution techniques.

Chiral Auxiliary-Based Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A prominent strategy involves the use of Evans oxazolidinone auxiliaries . In this approach, the chiral oxazolidinone is acylated with a suitable acid derivative. For the synthesis of α,α-disubstituted amino acids, the N-acylated oxazolidinone derived from an α-amino acid can be alkylated. However, a more common route for this class of compounds is the diastereoselective alkylation of a chiral glycine enolate equivalent.

Another well-established method is the Schöllkopf bis-lactim ether method . Here, a cyclic dipeptide (diketopiperazine), often made from valine and glycine, is converted into a bis-lactim ether. Deprotonation of this chiral glycine enolate equivalent followed by alkylation with a suitable electrophile proceeds with high diastereoselectivity. Subsequent hydrolysis releases the new chiral α-amino acid. For an α,α-disubstituted product, a sequential two-step alkylation would be necessary.

Pseudoephedrine amides also serve as effective chiral auxiliaries. The pseudoephedrine is first converted to an amide with the desired carboxylic acid. Deprotonation at the α-carbon followed by alkylation occurs diastereoselectively due to the steric influence of the auxiliary's methyl and hydroxyl groups. The auxiliary can then be cleaved to yield the chiral product.

Asymmetric Catalysis in C-N Bond Formation to Chiral Centers

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. For this compound, the key challenge is the catalytic enantioselective construction of the quaternary α-carbon.

One powerful strategy is the catalytic enantioselective Strecker reaction . This involves the addition of a cyanide source to a ketimine derived from a ketone. The use of a chiral catalyst, such as a titanium- or zirconium-based complex, can render this addition enantioselective, producing a chiral α-aminonitrile which can then be hydrolyzed to the desired α,α-disubstituted amino acid. u-tokyo.ac.jp

Phase-transfer catalysis has also emerged as a robust method. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric alkylation of glycine Schiff base esters. For α,α-disubstituted amino acids, this would typically involve the alkylation of an alanine (B10760859) Schiff base derivative. For instance, the Schiff base of methyl alanate could be asymmetrically alkylated using a chiral phase-transfer catalyst to introduce the second α-substituent. u-tokyo.ac.jp

More recently, direct catalytic enantioselective addition of nucleophiles to α-iminoesters has been developed. For example, the addition of acetonitrile (B52724) to an α-iminoester catalyzed by a chiral iridium-N-heterocyclic carbene complex can produce enantioenriched α,α-disubstituted amino acid derivatives. rsc.org

Table 2: Selected Asymmetric Catalytic Approaches for α,α-Disubstituted Amino Acids

Catalytic Method Catalyst Type Substrate Key Transformation Typical Enantioselectivity (ee)
Asymmetric Strecker Reaction Chiral Schiff base-metal complex Ketimine Cyanide addition to C=N bond Often >90% ee u-tokyo.ac.jp
Phase-Transfer Catalysis Chiral Quaternary Ammonium Salt (e.g., Cinchona alkaloid-derived) Alanine Schiff base ester Asymmetric alkylation 80-99% ee u-tokyo.ac.jp
Iridium-Catalyzed Addition Chiral Ir-NHC Complex α-Iminoester Addition of acetonitrile up to 96% ee rsc.org
Michael Addition Cinchona Alkaloid/Squaramide Organocatalyst α-Aryl-α-isocyanoacetate Addition to vinyl selenone 90-99% ee scilit.com

Chemoenzymatic and Enzymatic Resolution Techniques

Resolution techniques separate a racemic mixture into its constituent enantiomers. Enzymatic resolution is particularly powerful due to the high stereoselectivity of enzymes.

A common approach is the kinetic resolution of a racemic ester of the target amino acid using a hydrolase enzyme, such as a lipase (B570770) or esterase. dntb.gov.ua In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. For example, racemic this compound methyl ester could be treated with a lipase, such as Candida antarctica lipase B (CALB) or a lipase from Humicola langinosa. acs.orgrsc.org The enzyme would ideally produce one enantiomer as the acid and leave the other as the unreacted ester. These two products, having different chemical properties (acid vs. ester), can then be easily separated. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.

Table 3: Examples of Enzymatic Resolution of α,α-Disubstituted Amino Acid Derivatives

Enzyme Substrate Type Reaction Type Outcome Reference
Lipase L-10 Racemic N-acetylated α-methyl-α-benzyl amino ester Enantioselective hydrolysis (S)-acid and unreacted (R)-ester acs.org
Humicola langinosa lipase Racemic α,α-disubstituted amino esters Enantioselective hydrolysis Separation of enantiomers rsc.orgscispace.com
Candida lipolytica esterase Racemic α-methyl α-benzyl amino esters Enantioselective hydrolysis Resolution of methoxy-substituted benzyl (B1604629) groups acs.org

Another chemoenzymatic route involves the enzymatic reductive amination of an α-keto acid. In this scenario, 2-keto-2-(2-methoxyphenyl)propanoic acid would be a precursor. An amino acid dehydrogenase, in the presence of a cofactor like NADH or NADPH, could stereoselectively aminate the ketone to produce the desired L- or D-amino acid.

Advanced Spectroscopic and Structural Elucidation of N 2 Methoxyphenyl 2 Methylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2-methoxyphenyl)-2-methylalanine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR spectra offer fundamental information about the chemical environment and number of different types of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing amino acid substituent. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the aromatic carbons would be diagnostic of their position relative to the substituents. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield shift.

Hypothetical ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2110 - 125
Methoxy (-OCH₃)~3.8~55
Methyl (-CH₃)~1.5~25
Quaternary C-~58
Carbonyl (-COOH)-~175
Aromatic C-O-~148
Aromatic C-N-~138

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the assignment of adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the methyl groups and the quaternary carbon, as well as linking the substituents to the aromatic ring.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) can provide information about the structure and dynamics of this compound in the solid state. This technique is particularly valuable when single crystals suitable for X-ray diffraction are not available. ssNMR can reveal information about polymorphism, molecular conformation, and intermolecular interactions in the solid form.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, ESI-MS, EI-MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid derivatives. It typically produces the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight.

Electron Ionization Mass Spectrometry (EI-MS): EI is a higher-energy ionization method that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure.

Expected Fragmentation Patterns

Technique Expected Key Ions
ESI-MS[M+H]⁺, [M+Na]⁺
EI-MSMolecular ion (M⁺), fragments corresponding to the loss of a methyl group, a methoxy group, and cleavage of the amino acid side chain.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy probes the vibrational modes of the bonds within a molecule, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H stretch of the secondary amine, the C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carboxylic acid, and the C-O stretch of the methoxy group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the aromatic ring and the carbon skeleton.

Characteristic Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Carboxylic Acid)1700 - 1730
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Methoxy)1000 - 1300

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

Conformation: The spatial arrangement of the different parts of the molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding.

Hypothetical Crystallographic Data

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105
Z4

Mechanistic Investigations of Chemical Transformations Involving N 2 Methoxyphenyl 2 Methylalanine

Elucidation of Reaction Pathways and Transition States

Understanding the detailed molecular journey from reactant to product involves mapping out the reaction pathway and identifying the high-energy transition states. For reactions involving N-(2-methoxyphenyl)-2-methylalanine, such as its formation via N-arylation, this involves a combination of kinetic analysis and isotopic labeling studies.

Kinetic studies are a powerful tool for determining the rate law of a reaction, which in turn provides insight into the composition of the rate-determining transition state. The N-arylation of amines, a key step in the synthesis of this compound, is often catalyzed by transition metals like palladium.

Research on palladium-catalyzed C-N cross-coupling reactions has shown that the catalyst's structure and reaction conditions significantly impact efficiency. acs.orgacs.org For instance, in the α-arylation of ketones, a reaction analogous to N-arylation, the temperature and catalyst loading are critical. At lower temperatures, a 12-electron Pd(0)L species is often more kinetically active than the more coordinatively saturated 14-electron Pd(0)L₂ counterpart. acs.org Kinetic monitoring, often performed using time-resolved NMR spectroscopy, allows for the determination of reaction orders with respect to reactants, catalysts, and promoters. uni-muenchen.de For example, kinetic analysis of a ruthenium-catalyzed coupling of ketones and amines established the rate law as rate = kobs[imine][Ru], indicating the involvement of both the imine and the catalyst in the rate-determining step. marquette.edu

EntryAryl HalideAmineCatalyst Loading (mol %)Temperature (°C)Yield (%)Reference
14-BromoanisoleN-Methylaniline1RT~100% acs.org
22-BromotolueneN-Methylaniline15098% acs.org
32-BromoanisoleN-Methylaniline25095% acs.org
44-ChlorotolueneMorpholine18097% acs.org
52,4,6-TrimethylchlorobenzeneMorpholine110098% acs.org

This table presents representative data from studies on Pd-catalyzed N-arylation reactions, illustrating the influence of reaction parameters on product yield. While not specific to this compound, these findings are analogous to the conditions that would be optimized for its synthesis.

Isotope labeling is an indispensable technique for tracing the fate of atoms throughout a reaction and for determining kinetic isotope effects (KIEs). A significant KIE, observed when an atom at a bond being broken is replaced by its heavier isotope, confirms that this bond cleavage occurs in the rate-determining step of the reaction.

In studies of nitrosative dealkylation of N,N-dialkyl aromatic amines, deuteration of the ethyl group in N-ethyl-N-methyl-4-nitroaniline resulted in a mechanistic switch and a decrease in the extent of de-ethylation, demonstrating that C-H bond cleavage is involved in the rate-determining step of that pathway. psu.edu Similarly, a carbon isotope effect (Cα = 1.020) was observed at the α-carbon in a ruthenium-catalyzed alkylation, providing evidence for the bond-forming step's significance in the reaction mechanism. marquette.edu

Furthermore, heavy atom isotopes can be used to follow the transformation of key functional groups. For example, in a copper-catalyzed reaction of aniline (B41778), ¹⁵N-labeling was used to track the nitrogen atom, leading to the proposal of a copper nitrene intermediate as a key species in the reaction pathway. researchgate.net

Experiment TypeIsotope UsedSystem StudiedMechanistic InsightReference
Kinetic Isotope EffectDeuterium (²H)Nitrosative dealkylation of N-ethyl-N-methyl-4-nitroanilineC-H bond cleavage is part of the rate-determining step for de-ethylation. psu.edu
Kinetic Isotope EffectCarbon-13 (¹³C)Ru-catalyzed α-alkylation of ketones with aminesRevealed the most significant isotope effect on the α-carbon of the product. marquette.edu
Atomic LabelingNitrogen-15 (¹⁵N)Cu-catalyzed reaction of naphthalen-1-amineConfirmed the path of the nitrogen atom and supported a copper nitrene intermediate. researchgate.net

Mechanistic Aspects of N-Dealkylation and Related Transformations (Relevant to N,N-dialkyl aromatic amines)

While this compound itself cannot undergo N-dealkylation due to the absence of α-hydrogens on the 2-methylalanine moiety, the mechanistic principles of this reaction are highly relevant to its N,N-dialkyl aromatic amine substructure. The nitrosative N-dealkylation of N,N-dialkyl aromatic amines has been studied extensively and reveals a complex interplay of competing reaction pathways. researchgate.net

The regioselectivity of the nitrous acid-mediated dealkylation of 4-substituted-N-ethyl-N-methylanilines is highly dependent on the acidity of the reaction medium. rsc.orgnih.gov At high acidity, de-ethylation is the preferred pathway, whereas at a pH of 2 or higher, de-methylation predominates. researchgate.netrsc.org This change in selectivity points to different competing mechanisms.

One dominant mechanism at high acidity involves the oxidation of the amine by NO⁺ to form an amine radical cation. psu.edursc.org This is followed by hydrogen atom abstraction from the carbon adjacent to the nitrogen by NO₂, generating an iminium ion, which then hydrolyzes to yield the dealkylated amine and an aldehyde. psu.edu Other competing pathways include the elimination of NOH from a nitrosammonium ion and the deprotonation of the radical cation to form an α-amino radical, which is then rapidly oxidized to the iminium ion. researchgate.netrsc.org These latter pathways tend to favor demethylation but with low regioselectivity. rsc.org

Reaction ConditionPredominant PathwayKey IntermediateMajor ProductReference
High AcidityOxidation-AbstractionAmine Radical CationDe-ethylated Amine rsc.org
pH ≥ 2NOH Elimination / α-Amino RadicalNitrosammonium Ion / α-Amino RadicalDe-methylated Amine researchgate.netrsc.org

Photochemical Reactivity and Excited-State Mechanisms

Upon absorption of light, molecules are promoted to electronically excited states with drastically different properties and reactivity compared to their ground state. diva-portal.orgperfectlight.com.cn An aromatic amine like this compound can be excited via n→π* or π→π* transitions. perfectlight.com.cn In the excited state, the molecule's electronic structure is altered, effectively making it a new chemical species with different geometry, dipole moment, and acidity. diva-portal.org

The photochemistry of related aromatic amines often involves photoinduced electron transfer (PET). vanderbilt.edu In systems containing an electron donor (the dialkylaniline moiety) and an electron acceptor, excitation can lead to the formation of a charge-transfer (CT) state, which is essentially a radical ion pair. vanderbilt.edu These radical ion excited states are known to be extremely potent redox agents. kudischlab.com

The lifetime of these excited states is typically very short (nanoseconds for singlet states, microseconds for triplet states), and they relax through various physical or chemical processes. perfectlight.com.cn The specific photochemical pathway can be influenced by the surrounding environment. For instance, the use of confining media like molecular capsules can alter the excited-state behavior by imposing steric constraints and influencing the conformation of the guest molecule. nih.gov The study of radical excited states is complex, as their behavior in doublet and quartet spin manifolds is less understood than the singlet and triplet states of closed-shell molecules. kudischlab.com

PropertyGround State (S₀)Excited State (S₁, T₁)Reference
Electron ConfigurationAll electrons paired in lowest energy orbitalsOne electron promoted to a higher energy orbital perfectlight.com.cn
LifetimeStable10⁻⁹ to 10⁻³ seconds perfectlight.com.cn
ReactivityGoverned by thermal activationCan undergo unique photochemical reactions (e.g., PET, cyclizations) diva-portal.orgvanderbilt.edu
Redox PotentialStandard redox potentialBecomes a much stronger oxidant and reductant kudischlab.com

Influence of Solvent and Catalyst on Reaction Regioselectivity and Chemoselectivity

The choice of solvent and catalyst can profoundly influence the outcome of a chemical reaction, often determining which of several possible products is formed (chemoselectivity) or at which position on a molecule the reaction occurs (regioselectivity).

As discussed previously, the regioselectivity of nitrosative dealkylation is a clear example of control by the reaction medium, where acidity dictates whether demethylation or de-ethylation occurs. psu.edu Catalysts, by definition, alter the reaction pathway, and different catalysts can lead to entirely different products from the same set of reactants. For example, computational studies on Ru(II)-catalyzed reactions showed that different ruthenium complexes could selectively guide a reaction to form either dihydrobiphenylenes, 1,3-dienyl ether, or naphthalene (B1677914) products. epa.gov

Solvent choice is also critical. A study on silver-catalyzed nitrene transfer reactions demonstrated that the solvent can dramatically alter chemoselectivity. chemrxiv.org For example, when reacting with an alkene, the use of dichloromethane (B109758) as a solvent with a specific silver-phenanthroline catalyst favored C-H amination over aziridination. In contrast, other solvents like pivalonitrile favored the formation of aziridines. chemrxiv.org Coordinating solvents can interact with the metal center, modifying its steric and electronic properties, which in turn alters the selectivity of the catalytic process. chemrxiv.org

SolventCatalyst SystemConversion (%)Chemoselectivity (Aziridination:C-H Amination)Reference
Dichloromethane (CH₂Cl₂)AgOTf:phen (1:1)>95%>20:1 chemrxiv.org
AnisoleAgOTf:phen (1:1)~60%2.6:1 chemrxiv.org
Pivalonitrile (PivCN)AgOTf:phen (1:1)~20%>20:1 chemrxiv.org
Dichloromethane (CH₂Cl₂)AgOTf:phen (1:4)>95%1:15 chemrxiv.org
Nitrobenzene (PhNO₂)AgOTf:phen (1:4)~50%1:4.6 chemrxiv.org

This table summarizes data from a solvent screening study for a Ag-catalyzed nitrene transfer reaction. It highlights how both the solvent and the catalyst ligand ratio can be tuned to favor different products, a principle applicable to transformations of this compound.

Computational and Theoretical Chemistry of N 2 Methoxyphenyl 2 Methylalanine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict a molecule's structure, stability, and reactivity. mdpi.comnih.gov For N-(2-methoxyphenyl)-2-methylalanine, such studies would provide invaluable, yet currently unavailable, data.

Molecular Geometry Optimization and Conformational Landscapes

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. bohrium.comnih.gov This process would reveal the preferred bond lengths, bond angles, and dihedral angles of this compound.

Following optimization, a conformational analysis would be performed to explore the molecule's flexibility. nih.govnih.gov This involves identifying various stable conformers (different spatial arrangements of the same molecule) and mapping their relative energies to create a conformational landscape. For a molecule with several rotatable bonds like this compound, this analysis is key to understanding its behavior in different environments, but specific studies are not yet published. nih.govcsic.es

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Analysis of the electronic structure provides insight into a molecule's reactivity and physical properties. This typically involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.goviucr.org The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). bohrium.com This information is crucial for predicting how the molecule will interact with other chemical species, including biological receptors or catalysts. However, specific HOMO, LUMO, and MEP analyses for this compound are absent from the literature.

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. mdpi.comresearchgate.net These quantum chemical indices help quantify and compare the reactivity of different molecules. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. iucr.org

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. mdpi.com

Calculating these descriptors for this compound would allow for a quantitative prediction of its chemical behavior, but the source data from DFT calculations is currently unavailable.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its movement and conformational changes over time. nih.govnih.govtbzmed.ac.ir An MD simulation of this compound in a solvent (like water) would reveal how it interacts with its environment, its conformational flexibility, and the stability of any intramolecular hydrogen bonds. This information is particularly important for understanding how the molecule might behave in a biological system, but no such simulation studies have been published. nih.govmdpi.com

In Silico Modeling of Catalyst-Substrate Interactions

Computational modeling, particularly molecular docking, is used to predict how a substrate like this compound might bind to the active site of a catalyst or an enzyme. nih.gov These simulations can identify the most likely binding poses and estimate the strength of the interaction. This is a critical step in rational drug design and catalyst development. mdpi.com However, without experimental or theoretical targets, in silico modeling of catalyst-substrate interactions involving this specific molecule has not been performed.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are frequently used to predict spectroscopic data, such as NMR, IR, and UV-Vis spectra. frontiersin.orgresearchgate.netacs.org By calculating these spectra for a proposed structure and comparing them to experimental data, researchers can confirm the molecule's identity and structural features. nih.govnih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov While this would be a powerful method for validating the structure of this compound, a comparative computational and experimental spectroscopic study is not currently available.

This compound represents a molecule for which the powerful tools of modern computational and theoretical chemistry have not yet been publicly applied. There is a clear opportunity for future research to perform DFT calculations, molecular dynamics simulations, and other in silico analyses to fully characterize its structural, electronic, and reactive properties, thereby contributing valuable data to the broader scientific community.

Coordination Chemistry and Ligand Design with N 2 Methoxyphenyl 2 Methylalanine Analogues

Principles of Chiral Ligand Design for Metal Complexation

Chiral metal complexes are instrumental in asymmetric catalysis, where the goal is to produce specific enantiomers of a chiral product. The design of the chiral ligand is paramount to achieving high enantioselectivity. Key principles in this design process include the incorporation of stereogenic centers, axial or planar chirality, and the strategic placement of bulky substituents to create a well-defined chiral pocket around the metal center. catalysis.blog This chiral environment dictates the trajectory of incoming substrates, favoring the formation of one enantiomer over the other.

Amino acids and their derivatives are excellent starting materials for chiral ligand synthesis due to their natural chirality and the presence of multiple coordination sites (amine and carboxylate groups). mdpi.com In ligands analogous to N-(2-methoxyphenyl)-2-methylalanine, the α-chiral center of the amino acid moiety is fundamental. The stereochemical identity of this center is often critical in determining the enantioselectivity of the catalytic reaction. mdpi.com

Furthermore, the electronic properties of the ligand, influenced by donor atoms like nitrogen and oxygen, play a crucial role. The hard-soft acid-base (HSAB) principle helps predict which donor atoms will preferentially bind to a given metal ion. For instance, palladium(II) typically shows a preference for softer nitrogen donors over harder oxygen donors. semanticscholar.org The N-(2-methoxyphenyl) group introduces an interesting feature: the ether oxygen. This group can act as a hemilabile donor, capable of weakly coordinating to the metal center and dissociating to open up a coordination site for a substrate during a catalytic cycle. This dynamic behavior can significantly influence the stability and reactivity of the complex.

Synthesis and Structural Characterization of Metal Complexes

The versatility of this compound analogues as ligands is demonstrated by their ability to form stable complexes with a wide array of metals from both the transition series and the main group.

Lanthanum: The synthesis of lanthanum complexes has been achieved using N-substituted anilidophosphine ligands, such as the N-(2-methoxyphenyl) derivative (HPN^OMe). nih.govacs.org These ligands are converted to their lithium salts, which then serve as effective precursors in salt metathesis reactions with lanthanum precursors like LaCl₃(THF)₁.₂. nih.govacs.org Depending on the reaction conditions, these syntheses can yield either neutral mono- or dinuclear complexes. nih.gov

Copper: Novel copper(II) coordination compounds have been synthesized using thiosemicarbazone ligands that incorporate the N-(2-methoxyphenyl) moiety. mdpi.comidsi.md For example, the reaction of a copper(II) source with N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide yields dimeric complexes. mdpi.com X-ray crystallography reveals that upon complexation, the ligand can undergo a configurational change to facilitate tridentate chelation to the copper center. idsi.md The stability of some copper complexes has been assessed in biological media using UV-vis spectroscopy, showing that the coordination environment can remain intact over extended periods. nih.gov

Nickel: The coordination of the N-(2-methoxyphenyl) group can influence the outcome of nickel-catalyzed reactions. The presence of the ortho-methoxy group may lead to coordination with the nickel center, potentially affecting catalytic efficiency. acs.org Trinuclear nickel(II) complexes with related salicylaldimine ligands have been synthesized and structurally characterized. mdpi.com These complexes feature octahedral coordination geometry around each nickel atom, with the terminal metal ions being coordinated by both nitrogen and oxygen atoms from the ligands. mdpi.com

Cobalt: Cobalt(II) and Cobalt(III) complexes have been prepared with ligands analogous in structure, demonstrating how ligand design dictates the final complex architecture. nih.gov For example, using a hexadentate ligand can result in a 1:1 metal-to-ligand complex, whereas using two tridentate ligands yields a 1:2 species. nih.gov Characterization is typically performed using techniques such as electrospray ionization mass spectrometry (ESI-MS), infrared (IR) and UV-visible spectroscopy, and elemental analysis. nih.gov Studies on related systems show that cobalt complexes can exhibit either high-spin or low-spin electronic states depending on the specific ligand field environment. rsc.org

Zinc: A variety of zinc(II) complexes with related Schiff base ligands have been synthesized and characterized. nih.govuef.fimdpi.comresearchgate.netresearchgate.net Typically, these complexes are prepared by reacting the ligand with a zinc salt, such as ZnCl₂ or zinc acetate (B1210297), in an alcoholic solvent. nih.govmdpi.com Characterization by ¹H NMR shows a shift in the signals of the ligand protons upon coordination to the zinc ion. researchgate.net X-ray diffraction studies on analogous zinc complexes often reveal a tetrahedral coordination geometry around the Zn(II) center. researchgate.netresearchgate.net

Palladium: Palladium(II) readily forms complexes with amino acid derivatives through N,O-chelation, resulting in stable five-membered rings. semanticscholar.org The reaction of palladium(II) acetate or sodium tetrachloropalladate(II) with ligands analogous to this compound yields square-planar complexes. semanticscholar.orgresearchgate.net The steric and electronic properties of these complexes can be fine-tuned by modifying the ligand structure, which is crucial for their application in catalysis, such as C-N bond formation reactions. acs.org

The coordination chemistry of these ligand types is not limited to transition metals. Orthometallated imine precursors, which are structurally related, have been used to synthesize and isolate complexes of main group metals, including magnesium, aluminum, and tin(IV). rsc.org This demonstrates the broad applicability of these ligands in forming stable complexes across the periodic table. The synthesis typically involves the reaction of an ortholithiated ligand precursor with a main group metal halide. rsc.org

Analysis of Binding Modes and Coordination Geometries

The way a ligand binds to a metal ion (binding mode) and the resulting three-dimensional arrangement (coordination geometry) are fundamental to a complex's properties. Analogues of this compound exhibit diverse coordination behaviors.

Ligands can act as bidentate chelators, forming stable metallacycles. In palladium(II) complexes with amino acid derivatives, N,O-chelation is common, leading to a five-membered ring and a square-planar geometry around the metal. semanticscholar.org The bite angle (the angle between the donor atoms and the metal) in such five-membered chelate rings is typically around 81-82°. beilstein-journals.org

In more complex analogues, the ligand can be tridentate. For instance, a thiosemicarbazone derivative containing the N-(2-methoxyphenyl) group coordinates to Cu(II) through a nitrogen atom from the pyridine (B92270) ring, the azomethine nitrogen, and the sulfur atom (an NNS donor set). mdpi.com This coordination mode results in a distorted square pyramidal geometry.

The coordination number and geometry are highly dependent on the metal ion and the ligand structure. Zinc(II) complexes with related ligands frequently adopt a tetrahedral geometry, while nickel(II) and cobalt(II) often favor an octahedral environment. mdpi.comresearchgate.netresearchgate.net

Table 1: Representative Coordination Geometries and Bond Parameters for Metal Complexes with Analogous Ligands

Metal Ion Ligand Type Donor Atoms Coordination Geometry Key Bond Lengths (Å) Source(s)
Cu(II) Thiosemicarbazone N, N, S Distorted Square Pyramidal Cu-N: 1.962 - 2.045, Cu-S: 2.257 mdpi.com
Pd(II) Alaninate N, O Square Planar Pd-N: 2.009 - 2.015, Pd-O: 2.009 - 2.029 semanticscholar.org
Ni(II) Salicylaldimine N, O Octahedral N/A mdpi.com
Co(II) Phenolate-Amine N, N, O Octahedral Co-O: ~2.00, Co-N: 2.14 - 2.23 nih.gov
Zn(II) Iminopyridine N, N Tetrahedral N/A mdpi.com
La(III) Anilidophosphine P, N N/A N/A nih.govacs.org

Investigation of Stability Constants and Thermodynamic Parameters

Understanding the stability of metal complexes is crucial for predicting their behavior in solution and their suitability for various applications. This is quantified by stability constants (K) and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation.

While specific thermodynamic data for this compound complexes are not extensively reported in the literature, the methods for their determination are well-established. Potentiometric titration and isothermal titration calorimetry (ITC) are common techniques used to measure these values, providing insight into the metal-ligand affinity.

Studies on related systems provide qualitative information. For example, the stability of certain copper(II) complexes has been evaluated in solution over 48 hours using UV-vis spectroscopy, which can confirm that the complex does not readily dissociate. nih.gov Thermal gravimetric analysis (TGA) has been employed for some zinc and cobalt complexes to determine their thermal stability and to identify the loss of coordinated water molecules versus ligand decomposition. researchgate.net The high thermal stability of a complex is often indicative of strong metal-ligand bonding. orientjchem.org For a series of cobalt complexes, cyclic voltammetry has been used to determine the M(III)/M(II) redox potentials, which become more positive as the nitrogen content of the ligand increases, reflecting the influence of the ligand's electronic properties on the metal center's stability in different oxidation states. rsc.org

Advanced Derivatives and Functionalization of N 2 Methoxyphenyl 2 Methylalanine

Synthesis of Amide and Ester Derivatives

The carboxylic acid and secondary amine functionalities of N-(2-methoxyphenyl)-2-methylalanine are prime sites for the formation of amide and ester derivatives. These reactions are fundamental in organic synthesis and peptide chemistry, allowing for the coupling of this amino acid analogue with a wide range of molecules.

Standard peptide coupling reagents can be employed for the synthesis of amide derivatives. For instance, the reaction of this compound with various primary and secondary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) would yield the corresponding amides. mdpi.com The general synthesis of amide derivatives often involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. nih.gov

Similarly, ester derivatives can be synthesized through Fischer esterification, reacting the parent compound with an alcohol under acidic catalysis, or by reaction with alkyl halides in the presence of a base. The choice of synthetic route depends on the desired ester and the compatibility of the substrates with the reaction conditions.

A variety of amide and ester derivatives can be envisioned, and their synthesis would follow established chemical principles. The table below outlines some potential derivatives and the general synthetic approaches.

Derivative TypeReactantGeneral Reaction Conditions
Amide Derivatives
N-Alkyl AmidesAlkylamineEDCI, HOBT, in an anhydrous solvent like DMF. mdpi.com
N-Aryl AmidesAniline (B41778)EDCI, DMAP, in a solvent like CH2Cl2. nih.gov
Peptide ConjugatesAmino acid or peptideStandard solid-phase or solution-phase peptide synthesis protocols.
Ester Derivatives
Methyl/Ethyl EstersMethanol/EthanolAcid catalysis (e.g., H2SO4), reflux.
Benzyl (B1604629) EstersBenzyl bromideBase (e.g., K2CO3) in a polar aprotic solvent.
Tert-butyl EstersIsobutyleneAcid catalysis.

These derivatization strategies allow for the modulation of the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.

Phosphorylated and Other Heteroatom-Containing Derivatives

The introduction of heteroatoms, particularly phosphorus, can significantly alter the biological and chemical properties of this compound. Phosphorylation can be achieved by reacting the secondary amine with a suitable phosphorylating agent.

Research on analogous compounds, such as N-(2-methoxyphenyl)piperazine, has demonstrated the feasibility of synthesizing phosphorylated derivatives. researchgate.net In a typical procedure, the secondary amine is reacted with a phosphorus chloride derivative in a multicomponent reaction, leading to the formation of a phosphoramide. researchgate.net This approach could be adapted for this compound to create novel phosphorylated analogues.

Other heteroatoms can also be incorporated. For example, sulfonyl derivatives can be prepared by reacting the secondary amine with a sulfonyl chloride in the presence of a base. The synthesis of N-sulfonyl amides from terminal alkynes has also been reported, representing an alternative pathway to such derivatives. organic-chemistry.org The introduction of sulfur-containing moieties can be achieved through various synthetic routes, including the use of reagents like carbon disulfide to form dithiocarbamates, which can be further functionalized. jst.go.jp

The following table summarizes potential heteroatom-containing derivatives and their general synthetic methods.

Derivative TypeReactantGeneral Reaction Conditions
PhosphoramidePhosphorus oxychloride or other phosphorylating agentsMulticomponent reaction, often with a base. researchgate.net
SulfonamideSulfonyl chlorideBase (e.g., pyridine) in an inert solvent.
ThioamideLawesson's reagentReaction with the corresponding amide.
DithiocarbamateCarbon disulfideBase, followed by alkylation. jst.go.jp

The incorporation of these heteroatom-containing functional groups can introduce new binding interactions, alter electronic properties, and provide handles for further chemical modifications.

Cyclization and Formation of Fused Ring Systems

The structure of this compound provides a scaffold for the synthesis of various heterocyclic and fused ring systems through intramolecular cyclization reactions. These reactions can lead to the formation of novel molecular architectures with defined three-dimensional shapes.

One potential cyclization pathway involves the intramolecular reaction between the aromatic ring and a functional group attached to the amino acid backbone. For instance, if the carboxylic acid is converted to an appropriate acylating species, an intramolecular Friedel-Crafts acylation could lead to the formation of a fused ring system.

Furthermore, derivatives of this compound can be used as precursors for the synthesis of various heterocyclic compounds. For example, reaction with appropriate reagents could lead to the formation of benzimidazoles, mdpi.com 1,2,4-triazines, mdpi.com or other fused heterocyclic systems. The Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, could also be employed with derivatives of the title compound to construct indole moieties. rsc.org

The table below illustrates some potential cyclization products and the general synthetic strategies.

Fused Ring SystemSynthetic Strategy
Dihydroindolone derivativesRadical or anionic cyclization of N-allyl-o-haloarylcarbamate derivatives. pitt.edu
Pyrrolidine-based mimicsUgi four-component reaction followed by a palladium-catalyzed Sn2 cyclization. beilstein-journals.org
Thiazole (B1198619) derivativesUgi reaction followed by cyclization. beilstein-journals.org
1,2,4-Triazine derivativesReaction of a phenylhydrazono-2-cyanoacetylcyanamide intermediate with a base. mdpi.com
Benzimidazole derivativesCyclization of a substituted 1,2-phenylenediamine with cyanogen (B1215507) bromide. mdpi.com

These cyclization reactions significantly expand the chemical space accessible from this compound, leading to rigidified structures that may have interesting biological activities.

Incorporation into Polymeric Architectures

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable monomer for the synthesis of polyamides. Polycondensation of the monomer, or its activated derivatives, would lead to the formation of a polymer chain with the this compound unit as a repeating motif.

Furthermore, the aniline-like structure of the N-(2-methoxyphenyl) group suggests that it could be incorporated into conductive polymers. Polyanilines and polytriarylamines are well-known classes of organic electronic materials. researchgate.net The this compound unit could be copolymerized with other anilines or aromatic diamines to tune the electronic and physical properties of the resulting polymer. The synthesis of such polymers often involves oxidative coupling or palladium-catalyzed cross-coupling reactions. acs.org

The properties of the resulting polymers, such as their solubility, thermal stability, and electronic characteristics, would be influenced by the structure of the this compound monomer and any comonomers used in the polymerization process.

Polymer TypePolymerization MethodPotential Properties
PolyamidePolycondensationBiocompatible materials, engineering plastics.
Polyaniline copolymerOxidative chemical or electrochemical polymerizationConductive polymers, materials for sensors and electronic devices.
Polytriarylamine copolymerPalladium-catalyzed C-N couplingHole-transporting materials for organic electronics. researchgate.net

The incorporation of this compound into polymeric structures opens up possibilities for the development of new functional materials with tailored properties.

Supramolecular Assembly and Self-Organization Phenomena

The structure of this compound and its derivatives contains several functional groups capable of participating in non-covalent interactions, such as hydrogen bonding (from the amide N-H and C=O), π-π stacking (from the aromatic ring), and van der Waals forces. These interactions can drive the self-assembly of molecules into well-defined supramolecular structures. mdpi.comnih.gov

For instance, amide derivatives of this compound could form extended hydrogen-bonded networks, similar to those observed in peptides and other organic molecules. rsc.org The methoxy (B1213986) group on the phenyl ring could also influence the packing of the molecules in the solid state or in solution. The self-assembly process can lead to the formation of various nanostructures, such as fibers, ribbons, or vesicles, depending on the specific molecular structure and the environmental conditions. nih.gov

The introduction of specific recognition motifs, such as those that can coordinate with metal ions, could lead to the formation of metallo-supramolecular assemblies. doi.org These organized structures can exhibit emergent properties that are not present in the individual molecules.

Supramolecular InteractionPotential Assembled StructureInfluencing Factors
Hydrogen bonding1D chains, 2D sheetsSolvent, temperature, concentration. rsc.org
π-π stackingColumnar or lamellar structuresAromatic surface area, substituents on the aromatic ring.
Metal coordinationDiscrete cages, coordination polymersNature of the metal ion and the coordinating ligand. doi.org
Hydrophobic interactionsMicelles, vesicles (for amphiphilic derivatives)Presence of both hydrophilic and hydrophobic moieties.

The study of the supramolecular chemistry of this compound and its derivatives could lead to the development of new materials for applications in areas such as drug delivery, catalysis, and molecular recognition. mdpi.comsioc-journal.cn

Applications in Contemporary Chemical Research Excluding Biological/medicinal/pharmaceutical

Advanced Materials Science

The unique electronic and structural properties of aromatic amino acid derivatives make them interesting building blocks for advanced functional materials. Their ability to self-assemble and participate in intermolecular interactions is key to their potential applications in this field.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. sigmaaldrich.com This is the opposite of the more common aggregation-caused quenching (ACQ) effect. sigmaaldrich.com AIE-active molecules, or AIEgens, often feature rotor-like structures, such as multiple phenyl rings, that undergo intramolecular rotations in solution, dissipating energy non-radiatively. In the aggregated state, these rotations are restricted, opening up a radiative decay channel and leading to strong fluorescence. sigmaaldrich.commagtech.com.cn

While N-(2-methoxyphenyl)-2-methylalanine has not been reported as an AIEgen, its structure contains features common to AIE-active systems, namely the phenyl and methoxyphenyl groups. These aromatic rings could, in a larger molecular context, contribute to the rotor-like behavior necessary for AIE. For example, many AIEgens are built around a central core, like tetraphenylethylene (B103901) or silole, with various aromatic substituents. sigmaaldrich.comresearchgate.net

The general principle of AIE is illustrated in the following table:

Table 2: Comparison of Molecular States in AIE

StateMolecular ArrangementIntramolecular MotionEmission
Dilute SolutionDispersed moleculesActive rotation/vibrationWeak or none
Aggregate/SolidPacked moleculesRestricted rotation/vibrationStrong

The design of new AIEgens often involves the strategic combination of electron-donating and electron-accepting groups to tune the emission color and intensity. magtech.com.cn The methoxy (B1213986) group on the phenyl ring of this compound is an electron-donating group, which could be a useful component in the design of a larger AIE-active molecule.

Organic light-emitting diodes (OLEDs) are a major technology in displays and lighting. Their performance relies on a multilayer structure of organic materials, each with a specific function (hole injection, hole transport, emission, electron transport, etc.). The synthesis of these materials often involves multi-step processes where intermediate molecules are crucial.

Molecules used in OLEDs typically require high thermal stability, good film-forming properties, and specific electronic characteristics (e.g., HOMO/LUMO energy levels) to ensure efficient charge transport and emission. sigmaaldrich.com While this compound itself is too small to function as a standalone OLED material, it could serve as a synthetic intermediate for larger, more complex molecules. For example, the amine group could be used as a handle to attach the molecule to a core structure known for its charge-transporting or emissive properties. The 2-methoxyphenyl group can also influence the final properties of the material, such as its solubility and solid-state packing.

The color of organic dyes and pigments arises from their ability to absorb specific wavelengths of visible light. This is determined by the molecule's electronic structure, specifically the presence of a chromophore—a system of conjugated π-bonds. Auxochromes are functional groups attached to the chromophore that can modify the color and intensity of the absorption.

This compound contains a phenyl ring, which is a basic chromophore, and two potential auxochromic groups: the secondary amine (-NH-) and the methoxy group (-OCH₃). Both are typically electron-donating groups that can extend the conjugation of the aromatic system and shift the absorption to longer wavelengths (a bathochromic shift).

The synthesis of a dye or pigment from this compound would involve chemical reactions to create a larger conjugated system. For example, the amine group could be diazotized and coupled with another aromatic compound to form an azo dye, a large and important class of synthetic colorants. The presence of the methoxyphenyl and gem-dimethyl groups would influence the final color, solubility, and lightfastness of the resulting dye.

Green Chemistry Methodologies (e.g., Solvent-Free and Sustainable Synthesis)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of N-aryl amino acids and their derivatives, such as this compound, is an area where these principles can be applied, particularly through the development of solvent-free and other sustainable synthetic methods.

Solvent-free reactions are a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and simplified purification procedures. For the synthesis of compounds structurally related to this compound, such as N-aryl sulfonamides, solvent-free methods have been successfully developed. researchgate.net For instance, a general and convenient solvent-free method for the synthesis of various N-aryl and N-alkylsulfonamides proceeds at room temperature with high yield and purity by grinding the reactants together. researchgate.net This approach highlights a potential green route for related amidations.

Another sustainable approach involves the use of alternative reaction media, such as deep eutectic solvents (DESs) or ionic liquids, which can be more environmentally benign than traditional organic solvents. researchgate.net The synthesis of aniline-based triarylmethanes has been achieved under metal- and solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst, demonstrating the feasibility of these green conditions for reactions involving aniline (B41778) derivatives. nih.govrsc.org Furthermore, the use of ultrasound irradiation in aqueous media has been shown to be an efficient, environmentally friendly method for the synthesis of various heterocyclic derivatives, offering shorter reaction times and higher yields compared to conventional methods. growingscience.comresearchgate.net

While specific solvent-free or sustainable synthesis protocols for this compound are not extensively documented in the available literature, the successful application of these green methodologies to structurally similar N-aryl compounds and amino acid derivatives suggests a strong potential for developing such processes. rsc.orgijpsonline.comsemanticscholar.orgijarsct.co.in Future research may focus on adapting these established green techniques for the efficient and environmentally responsible production of this compound.

Table 1: Examples of Green Synthesis Methodologies for Related Compounds

MethodologyReactants/ProductsKey Advantages
Solvent-Free Synthesis Synthesis of N-aryl sulfonamidesRoom temperature, high yield, simple work-up. researchgate.net
Ionic Liquid Catalysis Synthesis of aniline-based triarylmethanesMetal- and solvent-free, high efficiency. nih.govrsc.org
Ultrasound in Water Synthesis of thiazole (B1198619) derivativesShorter reaction times, higher yields, environmentally friendly. growingscience.comresearchgate.net

Development of Chemical Sensors and Fluorescent Probes

The structural characteristics of this compound, combining an aromatic amino acid framework with a methoxy-substituted phenyl ring, make it a candidate for use in the development of chemical sensors and fluorescent probes. Unnatural α-amino acids are increasingly being used as intrinsic fluorescent probes to overcome the limitations of large, extrinsic chromophores in studying molecular interactions. rsc.org

The development of novel fluorescent α-amino acids often involves the modification of proteinogenic amino acids to enhance their photophysical properties. nih.govnih.gov For example, extending the conjugation of the aromatic side chain can lead to compounds with red-shifted absorption and emission spectra, which is advantageous for avoiding interference from native biological fluorophores. nih.govnih.gov The synthesis of biaryl α-amino acids through palladium-catalyzed arylation has yielded probes with strong charge-transfer-based fluorescence that is sensitive to solvent polarity and pH. rsc.org

N-aryl moieties are key components in various fluorescent chemosensors. For instance, N-aryl-4-amino-1,8-naphthalimide Tröger's bases have been designed as "turn-on" fluorescent sensors for volatile organic amines. researchgate.net The design of such sensors often relies on an internal charge transfer (ICT) mechanism, where the binding of an analyte alters the electronic structure of the probe, leading to a change in its fluorescence. The methoxy group on the phenyl ring of this compound can influence the electronic properties and potentially the fluorescence behavior of any sensor constructed from it. acs.org

While there is no specific literature detailing the use of this compound as a fluorescent probe, its N-aryl-α-amino acid structure is analogous to other reported fluorescent amino acids. rsc.orgnih.govnih.govacs.org The synthesis of a new fluorescent compound, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, which exhibits blue fluorescence, further demonstrates the utility of the 2-methoxyphenyl group in creating fluorescent molecules. mdpi.com Future research could explore the incorporation of this compound into peptide sequences or larger molecular frameworks to develop novel sensors for specific analytes or to probe local chemical environments. mdpi.comnih.govresearchgate.net

Stereochemical Aspects in the Chemistry of N 2 Methoxyphenyl 2 Methylalanine

Fundamentals of Chirality and Enantiomerism in Alpha-Methylalanine Systems

Chirality in organic molecules arises from the spatial arrangement of atoms, leading to non-superimposable mirror images known as enantiomers. In the case of alpha-methylalanine systems, the central alpha-carbon atom is the source of chirality. For a molecule like N-(2-methoxyphenyl)-2-methylalanine, the alpha-carbon is bonded to four different substituents: a carboxyl group, an amino group (which is part of the N-(2-methoxyphenyl) moiety), a methyl group, and another methyl group. However, the presence of the N-(2-methoxyphenyl) group and the 2-methylalanine structure creates a chiral center at the alpha-carbon.

The two enantiomers of this compound are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing feature lies in their interaction with plane-polarized light, where one enantiomer rotates the light in a clockwise direction (dextrorotatory, (+)) and the other in a counter-clockwise direction (levorotatory, (-)). More significantly, enantiomers can exhibit different biological activities and reactivities in chiral environments.

Strategies for Enantiomeric Recognition and Separation

The separation of a racemic mixture of this compound into its individual enantiomers is a crucial step for studying their distinct properties and for applications requiring enantiomerically pure forms. Several strategies are employed for this purpose, primarily focusing on chiral recognition.

Chiral Resolution: This classical method involves the use of a chiral resolving agent to form a pair of diastereomers with the racemic this compound. These diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization. For amino acids, common resolving agents include chiral acids or bases. For instance, derivatives of tartaric acid have been effectively used for the chiral resolution of similar racemic amines. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The CSP contains a chiral selector that interacts diastereoselectively with the enantiomers of this compound, leading to different retention times and thus their separation. Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers, can be employed. The choice of CSP and the mobile phase composition are critical for achieving optimal separation.

Separation Technique Principle Common Agents/Phases Outcome
Chiral Resolution Formation of separable diastereomeric salts.Chiral acids (e.g., tartaric acid derivatives), chiral bases.Isolation of pure (R) and (S) enantiomers after salt formation, separation, and removal of resolving agent.
Chiral HPLC Differential interaction with a chiral stationary phase.Polysaccharide-based CSPs, protein-based CSPs, Pirkle-type CSPs.Analytical or preparative separation of enantiomers based on retention time differences.

Diastereoselective Synthetic Routes

The development of synthetic methods that favor the formation of one diastereomer over another is a cornerstone of modern organic chemistry. For this compound, diastereoselective strategies are key to accessing enantiomerically enriched forms of the compound.

One prominent approach involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a subsequent reaction. For the synthesis of α-methylated amino acids, chiral oxazolidinones, such as those derived from Evans auxiliaries, or pseudoephedrine can be used. The synthesis would typically involve the attachment of the achiral precursor of this compound to the chiral auxiliary, followed by a diastereoselective alkylation or amination step. The steric hindrance and electronic properties of the auxiliary direct the incoming group to a specific face of the molecule, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved to yield the desired enantiomer of this compound.

Metal-catalyzed asymmetric synthesis offers another powerful avenue. For example, the asymmetric alkylation of alanine (B10760859) enolates can be catalyzed by chiral transition metal complexes. Chiral salen complexes of copper(II) or nickel(II) have been shown to be effective catalysts in phase-transfer alkylation reactions of Schiff bases of alanine esters. nih.gov In a hypothetical synthesis of this compound, a suitable prochiral enolate precursor could be reacted with a methoxyphenylating agent in the presence of a chiral catalyst to induce stereoselectivity.

The Ugi multicomponent reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can also be rendered diastereoselective by using a chiral component. beilstein-journals.org If one of the starting materials, for instance the amine, is chiral, it can influence the stereochemical outcome of the reaction, leading to a diastereomerically enriched product.

Synthetic Strategy Key Principle Example Reagents/Catalysts Stereochemical Control
Chiral Auxiliaries Temporary incorporation of a chiral group to direct a stereoselective reaction.Evans oxazolidinones, pseudoephedrine.The auxiliary blocks one face of the molecule, leading to high diastereoselectivity in subsequent reactions.
Metal-Catalyzed Asymmetric Synthesis Use of a chiral metal complex to create a chiral environment for the reaction.Chiral Salen-Cu(II) complexes, Rh- or Pd-based chiral phosphine (B1218219) complexes.The chiral ligand on the metal center dictates the stereochemical outcome of the transformation.
Diastereoselective Multicomponent Reactions Employment of a chiral starting material in a one-pot reaction to induce diastereoselectivity.Chiral amines or carboxylic acids in Ugi reactions.The inherent chirality of one component influences the formation of new stereocenters.

Impact of Stereochemistry on Chemical Reactivity and Catalytic Performance

The specific three-dimensional arrangement of atoms in the enantiomers of this compound can have a significant impact on their chemical reactivity, particularly in reactions involving other chiral molecules or catalysts. This differential reactivity is the basis for kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

Furthermore, chiral amino acids and their derivatives are frequently used as chiral ligands in asymmetric catalysis. The enantiomers of this compound could potentially be used to form chiral complexes with transition metals such as palladium, rhodium, or copper. The resulting chiral catalyst would create a chiral environment that can induce enantioselectivity in a wide range of organic transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.

The effectiveness and the stereochemical outcome of such a catalytic system would be critically dependent on the absolute configuration of the this compound ligand. One enantiomer of the ligand would likely favor the formation of one enantiomer of the product, while the other ligand enantiomer would produce the opposite product enantiomer. The methoxyphenyl group and the α-methyl group of the ligand would play a crucial role in creating a specific and well-defined chiral pocket around the metal center, which is essential for high enantiomeric excesses in the catalyzed reaction. Research on similar bulky side chain amino acids has shown that they can be employed as chiral ligands in metal-catalyzed enantioselective C-H amidation reactions. researchgate.net

The differential interaction of the enantiomers with biological systems, such as enzymes, is another area where stereochemistry is paramount. Although this article does not delve into specific physiological effects, it is a well-established principle that the therapeutic activity of many chiral drugs is often associated with only one of the enantiomers, while the other may be inactive or even have undesirable effects. This underscores the importance of stereochemical purity in the synthesis and application of chiral molecules like this compound.

Future Research Directions and Emerging Avenues for N 2 Methoxyphenyl 2 Methylalanine Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of N-(2-methoxyphenyl)-2-methylalanine and its analogs is a cornerstone for further investigation. While established methods provide a foundation, future research will likely focus on developing more efficient, scalable, and versatile synthetic strategies.

Current synthetic approaches for structurally related compounds often involve the coupling of a protected amino acid with an aniline (B41778) derivative. For instance, methods using coupling reagents like 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluoro (B1673141) (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBop) are common for forming the amide bond. mdpi.commdpi.comnih.gov A key future direction will be the optimization of these multi-step processes.

Research should also target the exploration of novel catalytic systems. Palladium-catalyzed C-N cross-coupling reactions, a powerful tool for forming bonds between aryl halides and amines, represent a promising avenue. acs.org Future work could focus on developing more active and robust palladium catalysts, perhaps with specialized ligands, to improve yields and broaden the substrate scope. Furthermore, the use of less expensive and more abundant metals, such as copper, in catalyzed C-N bond formation is a highly attractive area for investigation, as it aligns with goals of cost-effectiveness and sustainability. scholaris.ca The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could dramatically increase efficiency and reduce waste. rsc.org

Key areas for exploration include:

Advanced Catalytic Systems: Investigating novel palladium, copper, or other transition metal catalysts to improve yields and reaction conditions for C-N bond formation. acs.orgscholaris.ca

Multicomponent Reactions (MCRs): Designing MCRs, such as the Ugi reaction, to construct the core structure or its derivatives in a single, highly atom-economical step. academie-sciences.fr

Flow Chemistry: Adapting existing syntheses to continuous flow reactors to enhance safety, consistency, and scalability for industrial production.

Advancement in Characterization Techniques and Methodologies

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their unambiguous characterization becomes paramount. While standard methods like NMR, MS, and IR spectroscopy are indispensable, future research will benefit from the application of more advanced and hyphenated technologies.

High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. mdpi.com For complex mixtures or in-process monitoring, coupling liquid chromatography with mass spectrometry (LC-MS) will be essential. Future advancements could involve utilizing more sensitive and higher-resolution mass analyzers.

In the realm of structural elucidation, advanced Nuclear Magnetic Resonance (NMR) techniques will play a vital role. Beyond standard 1D (¹H and ¹³C) NMR, two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are critical for assigning complex structures and confirming connectivity, especially in larger, more elaborate derivatives. mdpi.com For chiral molecules, the definitive determination of absolute stereochemistry will rely on techniques like single-crystal X-ray diffraction, which provides an unparalleled three-dimensional view of the molecular structure. nih.gov

Future characterization efforts should focus on:

Hyphenated Techniques: Increased use of HPLC-MS and GC-MS for purity assessment and metabolite identification.

Advanced NMR Spectroscopy: Routine application of 2D NMR experiments for unambiguous structural assignment of complex analogs. mdpi.com

Crystallography: Emphasizing single-crystal X-ray analysis to resolve stereochemistry and study solid-state packing and intermolecular interactions. nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers a transformative approach to molecular discovery. ncku.edu.tw These computational tools can dramatically accelerate the design-build-test-learn cycle for new this compound derivatives with tailored properties.

Generative AI models can explore vast chemical spaces to propose novel molecular structures that are optimized for specific functions, such as binding affinity to a biological target. nih.govresearchgate.net These models can be conditioned on desired physicochemical properties (e.g., solubility, lipophilicity) to ensure the designed molecules have favorable characteristics. nih.gov ML algorithms can be trained on existing experimental data to build predictive models for various properties, thereby reducing the need for extensive and costly laboratory screening. researchgate.net

Key opportunities in this domain include:

Property-Conditioned Generation: Using generative models to design new analogs with optimized biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.netresearchgate.net

Virtual High-Throughput Screening (vHTS): Employing ML models to rapidly screen large virtual libraries of derivatives against biological targets like proteins, whose structures may themselves be predicted by tools like AlphaFold. nih.gov

Synthesis Planning: Applying retrosynthesis algorithms to ensure that newly designed molecules are synthetically viable, thus bridging the gap between virtual design and experimental reality. youtube.com

Interdisciplinary Research with Material Science and Catalyst Development

The structural motifs within this compound—an aromatic amine and a chiral amino acid—make it a compelling candidate for interdisciplinary research, particularly in material science and catalysis.

In material science, aromatic amines are fundamental building blocks for a range of functional materials, including dyes, pigments, and polymers. Future research could investigate the incorporation of this compound or its derivatives as monomers into polymers. The inherent chirality and specific functional groups could impart unique optical, electronic, or self-assembly properties to the resulting materials.

In catalysis, chiral ligands are essential for asymmetric synthesis, a field dedicated to creating single-enantiomer compounds. The amino acid backbone of this compound makes it an attractive scaffold for the design of new chiral ligands for transition metal catalysts. By coordinating with metals like palladium, ruthenium, or iridium, these new ligands could enable highly selective transformations. acs.orgescholarship.org There is also potential for the molecule itself to act as an organocatalyst, leveraging its amine and potential hydrogen-bonding functionalities. diva-portal.org

Future interdisciplinary projects could include:

Functional Polymers: Synthesizing and characterizing polymers incorporating the compound to explore novel properties for applications in electronics or optics.

Asymmetric Catalysis: Designing and testing new chiral ligands derived from this compound for use in stereoselective chemical reactions.

Catalyst Development: Exploring its use as a precursor in the synthesis of novel heterogeneous or homogeneous catalysts. rsc.org

Sustainable Synthesis and Environmental Considerations in Chemical Production

Modern chemical research places a strong emphasis on sustainability and green chemistry. Future work on this compound should prioritize the development of environmentally benign production methods.

This involves a holistic assessment of the synthetic process, from starting materials to final product. Research should focus on replacing hazardous solvents with greener alternatives, such as water, supercritical fluids, or deep eutectic solvents. academie-sciences.fr Minimizing energy consumption by developing reactions that proceed under milder conditions (lower temperature and pressure) is another critical goal.

Priorities for sustainable synthesis include:

Green Solvents and Reagents: Replacing toxic solvents and stoichiometric reagents with environmentally friendly alternatives. academie-sciences.fr

Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures.

Atom Economy: Designing synthetic routes, such as multicomponent or tandem reactions, that minimize waste. mdpi.com

Renewable Feedstocks: Investigating pathways to synthesize the molecule or its precursors from biomass-derived sources. rug.nl

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-2-methylalanine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-methoxyphenylamine with a protected 2-methylalanine derivative. For example, acetylation steps using DMAP and acetic anhydride (Ac₂O) in pyridine can protect reactive groups, followed by deprotection under acidic conditions . Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethyl acetate), reaction temperature (-40°C to room temperature), and catalyst loadings (e.g., TMSOTf for glycosylation reactions). Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures is critical for isolating high-purity products .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen (¹H) and carbon (¹³C) chemical shifts. For instance, the methoxy group (-OCH₃) typically resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight (e.g., [M+H]⁺ = 252.1 g/mol). Purity should be validated via HPLC with UV detection at 254 nm, comparing retention times against standards .

Q. What are the key considerations for designing in vitro metabolic stability assays for this compound?

  • Methodological Answer : Incubate the compound with hepatic microsomes (rat or rabbit) and NADPH cofactor at pH 7.4, 37°C. Monitor metabolites using HPLC with diode-array detection (e.g., metabolite M1 at ~8.8 min retention time). Control experiments without NADPH or microsomes are essential to distinguish enzymatic vs. non-enzymatic degradation. Species-specific differences in CYP enzyme activity must be accounted for; for example, rat microsomes show negligible M1 formation compared to rabbits .

Advanced Research Questions

Q. How do species-specific CYP enzymes influence the metabolic fate of this compound?

  • Methodological Answer : Pre-treat rats with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to enrich hepatic microsomes with specific isoforms. Compare metabolite profiles using HPLC-MS/MS. For example, β-naphthoflavone induction increases o-aminophenol formation by 2.4-fold in rats, while phenobarbital has minimal effect. Use chemical inhibitors (e.g., ketoconazole for CYP3A) to further elucidate enzyme contributions .

Q. How can contradictory data on metabolite formation across studies be reconciled?

  • Methodological Answer : Discrepancies often arise from differences in microsomal preparation (e.g., uninduced vs. induced enzymes) or pH conditions. For instance, o-aminophenol forms spontaneously under acidic conditions (pH 4.5) but not at physiological pH (7.4). Validate findings using multiple analytical techniques (e.g., LC-MS/MS for metabolite identification) and cross-reference with isotopic labeling studies to track reaction pathways .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina to model interactions with CYP enzymes or serotonin receptors (e.g., 5-HT₁A). Density functional theory (DFT) calculations can predict electronic properties affecting reactivity. Compare results with analogous compounds, such as 18F-Mefway, which shares structural motifs with piperazine derivatives .

Q. How can synthetic yields be improved for derivatives of this compound?

  • Methodological Answer : Optimize protecting group strategies; for example, use benzyl groups for amine protection to prevent side reactions. Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar intermediates). Reaction monitoring via TLC or in-situ IR spectroscopy helps identify bottlenecks. Scale-up studies should prioritize reproducibility, as seen in the synthesis of related alanine derivatives .

Methodological Notes

  • Data Interpretation : Always cross-validate HPLC metabolite peaks with spiked standards and MS fragmentation patterns .
  • Enzyme Induction : Use microsomes from β-NF-induced rats to study CYP1A-mediated oxidation, as this isoform significantly enhances o-aminophenol production .
  • Structural Analogues : Compare metabolic pathways with N-(2,6-dimethylphenyl)-2-methylalanine (metalaxyl) to assess the impact of substituent positioning on biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.